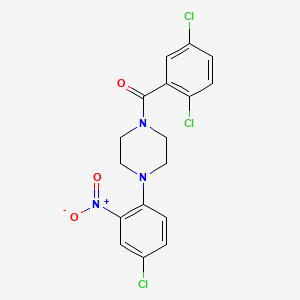![molecular formula C23H24BrN3O3 B4228642 4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4228642.png)
4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
説明
Synthesis Analysis
The synthesis of similar compounds typically involves multicomponent reactions, often employing Schiff base formation, Hantzsch condensation, or microwave-assisted synthesis methods. For example, Schiff base ligands have been prepared and characterized using various spectroscopic techniques, reflecting the complexity and the necessity of precise conditions for the synthesis of these compounds (Hayvalı, Unver, & Svoboda, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this category is often confirmed through X-ray crystallography, demonstrating complex tautomeric equilibria and crystallization patterns. For instance, the crystal structure analyses of related compounds reveal their crystallization in specific space groups with detailed unit cell parameters, highlighting the importance of molecular geometry and intermolecular interactions (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including electrochemically induced transformations, regiospecific synthesis, and reactions under catalytic conditions. The versatility in chemical behavior underscores the reactivity of the pyrazole and pyran cores under different conditions, leading to a wide array of potential derivatives (Ryzhkova, Ryzhkov, & Elinson, 2020).
Physical Properties Analysis
The physical properties, including the crystalline structure, are pivotal for understanding the stability and solubility of these compounds. Detailed analyses, such as those conducted through X-ray diffraction, provide essential insights into the compounds' physical characteristics, which are crucial for their handling and application in various contexts (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability under different conditions, are integral for predicting the behavior of these compounds in chemical reactions. Studies focusing on the vibrational spectroscopic analysis and density functional theory calculations help in understanding the electronic structure and potential reactivity pathways (Siddekha, Nizam, & Pasha, 2011).
特性
IUPAC Name |
4-(3-bromophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O3/c1-13-10-17(18(28)11-14(13)2)20-19-21(26-25-20)23(29)27(8-5-9-30-3)22(19)15-6-4-7-16(24)12-15/h4,6-7,10-12,22,28H,5,8-9H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRSVFGPGHECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2=NNC3=C2C(N(C3=O)CCCOC)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-allyl-2-butyl-6,7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4228563.png)
![ethyl 6-{[(3-chloro-4-methylphenyl)amino]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228569.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4228573.png)
![N~2~-(3-acetylphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4228577.png)
![6-methyl-2-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4228581.png)
![N-{6-[(2,2,2-trichloroacetyl)amino]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B4228594.png)
![N-allyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4228618.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4228623.png)
![N-[4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4228631.png)
![N-(2-chloro-4,6-dimethylphenyl)-3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4228634.png)
![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228652.png)
![ethyl 4-amino-2-{[2-(4a,10a-dihydro-10H-phenothiazin-10-yl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4228656.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4228661.png)